molecular formula C25H49O4P B6486313 bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate CAS No. 4610-45-1

bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate

Cat. No.: B6486313
CAS No.: 4610-45-1
M. Wt: 444.6 g/mol
InChI Key: MFXRPKFYWKDYMI-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a useful research compound. Its molecular formula is C25H49O4P and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.33684704 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C27H44O4P. It features a phosphonate group that mimics phosphate esters, which are crucial in various biological processes. The structure includes two 5-methyl-2-(propan-2-yl)cyclohexyl groups attached to a phosphonate backbone, contributing to its unique properties.

Biological Activity Overview

The biological activities of phosphonates are often attributed to their ability to inhibit enzymes that utilize phosphates as substrates. This compound has been studied for its potential antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that phosphonates can exhibit antiviral properties by inhibiting viral replication. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with bis[5-methyl-2-(propan-2-yl)cyclohexyl] derivatives, have shown efficacy against various viruses including HIV and hepatitis B virus by targeting reverse transcriptase enzymes .

Anticancer Activity

The cytotoxic effects of phosphonates have been documented in several studies. For example, certain derivatives have demonstrated selective toxicity towards cancer cell lines such as HeLa while sparing non-cancerous cells like NIH 3T3 . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antibacterial Activity

Phosphonates have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes that are vital for survival and replication . The structural characteristics of bis[5-methyl-2-(propan-2-yl)cyclohexyl] may enhance its interaction with these targets.

Case Studies and Research Findings

StudyFindings
Antiviral Efficacy A study on acyclic nucleoside phosphonates revealed strong antiviral activity against adenoviruses and retroviruses .
Cytotoxicity Assessment Research demonstrated that bis[5-methyl-2-(propan-2-yl)cyclohexyl] derivatives exhibited significant cytotoxicity against HeLa cells compared to NIH 3T3 cells .
Enzyme Inhibition Phosphonates were shown to inhibit key enzymes involved in nucleotide metabolism, contributing to their antiviral and anticancer effects .

The biological activity of bis[5-methyl-2-(propan-2-yl)cyclohexyl] is primarily due to its ability to mimic phosphate groups. This allows it to interfere with enzymatic processes that rely on phosphate substrates. The presence of bulky cyclohexyl groups may enhance its binding affinity to target enzymes, increasing its efficacy as an inhibitor.

Properties

IUPAC Name

1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49O4P/c1-16(2)20-12-10-18(5)14-22(20)28-30(27,24(26)25(7,8)9)29-23-15-19(6)11-13-21(23)17(3)4/h16-24,26H,10-15H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXRPKFYWKDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C(C)(C)C)O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412348
Record name Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4610-45-1
Record name Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2,2-dimethylpropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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